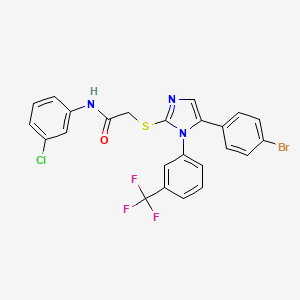

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

説明

This compound features a structurally complex imidazole-thioacetamide scaffold with distinct substituents:

- A 4-bromophenyl group at position 5 of the imidazole ring.

- A 3-(trifluoromethyl)phenyl group at position 1 of the imidazole ring.

- A 3-chlorophenyl acetamide moiety linked via a thioether bridge.

The trifluoromethyl and bromine substituents enhance lipophilicity and metabolic stability, while the chlorine atom may influence electronic interactions with biological targets.

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClF3N3OS/c25-17-9-7-15(8-10-17)21-13-30-23(32(21)20-6-1-3-16(11-20)24(27,28)29)34-14-22(33)31-19-5-2-4-18(26)12-19/h1-13H,14H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQSOFVKNONXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive review of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C20H16BrF3N4OS

- Molecular Weight : 497.33 g/mol

- CAS Number : 332910-81-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound . The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Clostridioides difficile | 0.10 - 0.24 µM | Strong inhibition |

| Escherichia coli | 40 - 50 µg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 µg/mL | Effective |

The compound's mechanism of action appears to involve the inhibition of the enoyl-acyl carrier protein reductase (FabK), a critical enzyme in bacterial fatty acid biosynthesis. This inhibition leads to a disruption in cell wall synthesis and ultimately bacterial cell death .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells.

| Cell Line | IC50 Value | Effect Observed |

|---|---|---|

| MCF-7 | 225 µM | Significant growth inhibition |

| A549 (lung cancer) | 200 µM | Induction of apoptosis |

The mechanism underlying its anticancer activity involves the activation of caspases and subsequent cell cycle arrest at the S phase, suggesting a targeted approach to cancer therapy through this compound .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study synthesized various derivatives of imidazole and tested their efficacy against C. difficile. The results indicated that modifications in the phenyl groups significantly enhanced antibacterial activity, with the compound exhibiting an IC50 value as low as 0.10 µM, making it a candidate for further development as an antibacterial agent .

- Anticancer Mechanism Investigation : Research exploring the anticancer properties revealed that treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis in treated MCF-7 cells. Flow cytometry analysis showed a significant increase in cells arrested in the S phase of the cell cycle .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Compound 9 : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide

- Substituents :

- 4-Fluorophenyl (position 5)

- 4-Methoxyphenyl (position 1)

- Thiazol-2-yl acetamide

- Methoxy group (electron-donating) replaces trifluoromethyl, altering electronic interactions. Thiazole ring instead of 3-chlorophenyl may enhance solubility but reduce binding affinity to aromatic receptors.

Compound 2 : 2-{[4-(1,3-Benzodioxol-5-yl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(3-Chlorophenyl)Acetamide

- Substituents :

- 1,3-Benzodioxol-5-yl (position 4)

- 4-Fluorophenyl (position 1)

- 3-Chlorophenyl acetamide

- Key Differences :

- Benzodioxol group introduces a fused aromatic system, increasing molecular rigidity.

- Fluorine at position 1 may enhance metabolic stability compared to trifluoromethyl.

- Inferred Activity :

Compound 315713-32-7 : N-(3-Chloro-2-Methylphenyl)-2-(2,5-Dimethylphenoxy)Acetamide

- Substituents: 3-Chloro-2-methylphenyl acetamide 2,5-Dimethylphenoxy group

- Key Differences: Phenoxy ether replaces the imidazole-thio scaffold, simplifying the structure. Methyl groups may reduce steric hindrance but decrease electronegativity.

- Inferred Activity: Likely targets membrane receptors or transporters due to its phenoxy-acetamide backbone .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 9 | Compound 2 | Compound 315713-32-7 |

|---|---|---|---|---|

| Molecular Weight | ~550 g/mol | ~480 g/mol | ~500 g/mol | ~320 g/mol |

| LogP | ~4.5 (estimated) | ~3.8 | ~4.0 | ~2.5 |

| Electron Effects | Strongly electron-withdrawing (CF₃, Br) | Moderate (F, OMe) | Moderate (F, benzodioxol) | Weak (Me, Cl) |

| Metabolic Stability | High (CF₃, Br) | Moderate (F, thiazole) | High (benzodioxol) | Low (phenoxy ether) |

Research Implications

- The trifluoromethyl and bromophenyl groups in the target compound may confer superior target binding affinity compared to fluorine or methoxy substituents in analogs .

- Future studies should prioritize enzymatic assays (e.g., COX, kinase) and ADMET profiling to validate hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。